2-{[(4-tert-butylbenzyl)sulfanyl]methyl}-1H-benzimidazole
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Overview
Description
2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a tert-butylphenylmethylsulfanyl group. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a halogenated benzodiazole derivative.
Attachment of the Tert-Butylphenylmethyl Group: The final step involves the alkylation of the sulfanyl group with a tert-butylphenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the sulfanyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design, particularly for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in binding interactions, while the benzodiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,2,4-TRIAZOLE
- 4-({[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOIC ACID
Uniqueness
2-({[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenylmethylsulfanyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and material science.
Properties
Molecular Formula |
C19H22N2S |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2S/c1-19(2,3)15-10-8-14(9-11-15)12-22-13-18-20-16-6-4-5-7-17(16)21-18/h4-11H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
NTPDQNCVTCRXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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